molecular formula C8H18O2 B165326 2-Ethyl-1,3-hexanediol CAS No. 94-96-2

2-Ethyl-1,3-hexanediol

Cat. No.: B165326
CAS No.: 94-96-2
M. Wt: 146.23 g/mol
InChI Key: RWLALWYNXFYRGW-UHFFFAOYSA-N
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Scientific Research Applications

Solvent and Chemical Intermediate

EHD serves as an effective solvent in various formulations, particularly in the coatings and adhesives industry. Its ability to dissolve a wide range of substances makes it suitable for use in paints and varnishes, enhancing the flow and leveling properties of these products.

Plasticizer

EHD is utilized as a plasticizer in the production of plastics. It helps to improve the flexibility and durability of plastic materials, making them more suitable for diverse applications from consumer goods to industrial components.

Skin Care Products

EHD is included in several cosmetic formulations due to its low irritancy profile and ability to enhance skin penetration of active ingredients. Studies have shown that EHD can improve the delivery of hydrophilic compounds through the skin barrier, making it beneficial in lotions and creams .

Safety Assessments

Research on the safety of EHD in cosmetics indicates that it does not cause significant skin irritation or sensitization when used appropriately. For instance, a study involving repeated cutaneous exposure in rats showed no cumulative local skin irritation or systemic toxicity at specified doses .

Insect Repellent

EHD has been studied for its effectiveness as an insect repellent. Research indicates that it can be used in formulations alongside other repellents like DEET to enhance efficacy against mosquitoes . The compound acts by interfering with the sensory mechanisms of insects, thereby reducing their attraction to treated areas.

Toxicity Assessments

Comprehensive toxicity studies have been conducted to evaluate the safety profile of EHD. For example, studies on repeated exposure have shown minimal adverse effects on body weight and organ health in animal models . The LD50 values determined for EHD indicate that it has a relatively low acute toxicity profile.

Environmental Impact

EHD's environmental impact has also been assessed through various studies. It is classified as having low bioaccumulation potential, which is advantageous for its use in consumer products and industrial applications .

Case Studies

StudyFocusFindings
Reifenrath et al., 1982Skin PenetrationDemonstrated EHD's ability to enhance skin penetration of mosquito repellents; in vitro durations correlated with in vivo results .
Ballantyne et al., 1985Ocular IrritationInvestigated ocular effects; mild to severe conjunctivitis was observed but resolved within days without long-term effects .
Daicel Chemical Industries StudySkin SensitizationValidated the reliability of LLNA-DA for assessing skin sensitization; EHD showed no sensitization potential .

Mechanism of Action

The mechanism of action of etohexadiol involves its interaction with biological membranes and proteins. As an insect repellent, it likely disrupts the normal functioning of the insect’s nervous system, leading to its repellent effects .

Biological Activity

2-Ethyl-1,3-hexanediol (EHD) is an aliphatic alcohol that has garnered attention for its various applications, particularly in the cosmetic and pharmaceutical industries. Its biological activity, including its safety profile and potential toxicological effects, has been the subject of numerous studies. This article aims to provide a comprehensive overview of the biological activity of EHD, supported by data tables and case studies.

EHD is primarily used as a solvent in cosmetic formulations and as an ingredient in insect repellents. Its chemical structure allows it to function effectively in these applications due to its solubility and low volatility.

Genotoxicity Studies

Several studies have evaluated the genotoxic potential of EHD. Notably, an in vitro study assessed its mutagenic and clastogenic properties using various test systems:

  • Ames Test : EHD did not produce dose-related increases in gene mutations.
  • CHO/HGPRT Forward Mutation Test : Similar results were observed, indicating no significant mutagenic activity.
  • Sister Chromatid Exchange Assay : No statistically significant increases were noted, suggesting minimal DNA damage.
  • Chromosome Aberration Tests : Small increases were observed only with S9 metabolic activation, but no evidence of clastogenicity was found in vivo .

The overall findings suggest that EHD is unlikely to pose a significant hazard as a genotoxic agent or carcinogenic initiator in animals.

Acute Toxicity

Acute toxicity studies on EHD revealed:

  • LD50 Values : The calculated LD50 for male rats was 10.88 mL/kg and for females was 9.51 mL/kg. Signs of toxicity included sluggishness and unsteady gait, with higher mortality observed at elevated doses .
  • Dermal Exposure : In a study involving rabbits, repeated dermal applications resulted in mild to severe conjunctivitis but no sensitization was observed .

Pharmacokinetics

EHD is rapidly absorbed following oral exposure but shows slower absorption through the skin. Key pharmacokinetic parameters include:

  • Oral Absorption : Approximately 95% absorption at low doses (1.5 mg/kg) and 100% at high doses (150 mg/kg).
  • Dermal Absorption : Only about 21% bioavailability in plasma after dermal application .
  • Half-Life : The half-life for oral absorption ranges from 0.14 to 0.54 hours, while dermal absorption has a half-life of approximately 16.48 hours .

Safety Assessments

Comprehensive safety assessments have been conducted on EHD, particularly regarding its use in consumer products:

Study TypeFindings
GenotoxicityNo significant mutagenic or clastogenic effects observed .
Acute ToxicityLD50 values indicate moderate toxicity; signs include lethargy and unsteady gait .
Dermal IrritationMild to severe irritation noted; no sensitization reported .

Case Study 1: Skin Sensitization

In a study assessing skin sensitization potential using the Local Lymph Node Assay (LLNA), EHD was found to have no sensitizing effects when applied to guinea pigs . This supports its safety for use in topical formulations.

Case Study 2: In Vivo Toxicity Assessment

An assessment involving repeated dosing of EHD in rats showed transient weight loss but no significant changes in clinical chemistry parameters or organ weights, indicating a relatively safe profile for short-term exposure .

Q & A

Basic Research Questions

Q. How can 2-Ethyl-1,3-hexanediol be safely handled in laboratory settings to minimize respiratory irritation?

EHD is known to cause moderate to severe irritation of mucous membranes, particularly in the upper respiratory tract . To mitigate risks:

  • Ventilation : Use fume hoods during synthesis or solvent-based applications.
  • PPE : Wear nitrile gloves, safety goggles, and N95 masks to prevent direct contact or inhalation.
  • Storage : Store in airtight containers away from heat (>241°C) to avoid decomposition into toxic gases .
    Safety protocols align with its classification as a laboratory reference material .

Q. What analytical methods are effective for quantifying EHD in complex matrices (e.g., biological fluids)?

EHD is used in boric acid detection via spectrophotometry and HPLC:

  • Spectrophotometry : React EHD with curcumin in acidic conditions to form a colored complex (λmax = 540 nm) .
  • HPLC : Extract EHD-boric acid chelates, dry under nitrogen, and resolve using a C18 column with 5 mM perchloric acid mobile phase . Calibration curves with spiked standards improve accuracy.

Q. How does EHD’s solubility profile influence its application as a solvent in organic synthesis?

EHD is poorly water-soluble (0.6% wt/wt) but miscible with ethanol, chloroform, and diethyl ether . This biphasic behavior enables:

  • Reactive extraction : Separation of hydrophilic products (e.g., boron) from aqueous phases .
  • Nanoparticle synthesis : Stabilization of magnetic iron-oxide nanoparticles in non-polar media .

Advanced Research Questions

Q. What mechanistic insights explain the selective oxidation of EHD’s secondary hydroxyl group over the primary group?

Oxidation with hypochlorite (Ca(OCl)₂ or NaOCl) targets the secondary hydroxyl due to steric and electronic factors:

  • Reactivity : The secondary alcohol (C2 position) forms a more stable carbocation intermediate.
  • Evidence : IR spectra confirm ketone formation (C=O stretch at ~1700 cm⁻¹) while retaining the primary hydroxyl group (broad O-H stretch at ~3300 cm⁻¹) .
  • Method : Monitor reaction progress via TLC and characterize products using GC-MS or NMR.

Q. How can EHD’s role in boron extraction be optimized for industrial-scale separations?

EHD’s efficiency as a boron extractant depends on:

  • pH : Optimal extraction occurs at pH 8–9, where boric acid exists as B(OH)₄⁻ .
  • Solvent ratio : A 1:1 (v/v) EHD-to-aqueous phase ratio maximizes partition coefficients.
  • Temperature : Room temperature (20–25°C) avoids thermal degradation of EHD .
    Validate using ICP-OES or colorimetric assays (e.g., azomethine-H method).

Q. What experimental designs address contradictions in EHD’s reported toxicity profiles in animal models?

Discrepancies arise from dosage and exposure duration:

  • Maternal toxicity : Observed at ≥2000 mg/kg/day in rodents, but no teratogenicity is reported .
  • Confounding factors : Use controlled dosing (oral gavage vs. dermal) and include negative controls (e.g., saline).
  • Analytical validation : Quantify EHD metabolites (e.g., via LC-MS) to distinguish direct toxicity from secondary effects .

Q. How does EHD interact with polymeric membranes in immobilized yeast bioreactors?

EHD’s hydrophobicity prevents membrane penetration, creating a biocompatible solvent phase for ethanol production:

  • Immobilization : Encapsulate yeast in alginate beads; EHD acts as a non-toxic extractant for ethanol .
  • Productivity : Monitor glucose consumption (HPLC) and ethanol yield (GC) to optimize reactor parameters (e.g., flow rate, EHD volume).

Q. Data Contradiction Analysis

Q. Why do some studies report EHD’s stability under distillation, while others note decomposition risks?

  • Stability : EHD remains intact when distilled at normal pressure (boiling point: 241–249°C) .
  • Decomposition : Heating above 250°C or exposure to strong oxidizers (e.g., HNO₃) generates toxic gases (e.g., CO, aldehydes) .
  • Resolution : Use inert atmospheres (N₂/Ar) during high-temperature applications and validate purity via GC-FID.

Q. Methodological Recommendations

Experimental Design for Studying EHD’s Membrane Interaction in Respiratory Toxicity

  • In vitro models : Use human bronchial epithelial cells (e.g., BEAS-2B) exposed to EHD aerosols (0.1–10 ppm).
  • Endpoints : Measure IL-6/TNF-α (ELISA) for inflammation and transepithelial electrical resistance (TEER) for barrier integrity .
  • Controls : Include solvent-only (e.g., DMSO) and positive controls (e.g., LPS).

Validating EHD’s Role in Nanoparticle Synthesis

  • Synthesis protocol : Mix FeCl₃·6H₂O and FeCl₂·4H₂O in EHD/water emulsion; precipitate with NH₄OH.
  • Characterization : TEM for size, XRD for crystallinity, and VSM for magnetic properties .

Properties

IUPAC Name

2-ethylhexane-1,3-diol
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InChI

InChI=1S/C8H18O2/c1-3-5-8(10)7(4-2)6-9/h7-10H,3-6H2,1-2H3
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InChI Key

RWLALWYNXFYRGW-UHFFFAOYSA-N
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Canonical SMILES

CCCC(C(CC)CO)O
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Molecular Formula

C8H18O2
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DSSTOX Substance ID

DTXSID4025292
Record name 2-Ethyl-1,3-hexanediol
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Molecular Weight

146.23 g/mol
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Physical Description

Liquid, Colorless, odorless, hygroscopic liquid; [Hawley]
Record name 1,3-Hexanediol, 2-ethyl-
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Boiling Point

244.2 °C @ 760 MM HG
Record name 2-ETHYL-1,3-HEXANEDIOL
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Flash Point

127 °C, 260 °F (127 °C) (OPEN CUP)
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Solubility

SOL IN WATER 0.6% WT/WT; SOLUBILITY OF WATER IN ETHOHEXADIOL 10.8% WT/WT; SOL IN ETHANOL, ISOPROPANOL, PROPYLENE GLYCOL, CASTOR OIL, MISCIBLE WITH CHLOROFORM, DIETHYL ETHER
Record name 2-ETHYL-1,3-HEXANEDIOL
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Density

0.9325 @ 22 °C/4 °C, FAINT ODOR OF WITCH HAZEL; DISTILLATION RANGE 241-249 °C; DENSITY: 0.939-0.943 @ 20 °C/20 °C /CRUDE/
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Vapor Density

5.03
Record name 2-ETHYL-1,3-HEXANEDIOL
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Vapor Pressure

LESS THAN 0.01 MM HG @ 20 °C
Record name 2-ETHYL-1,3-HEXANEDIOL
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Color/Form

SLIGHTLY OILY LIQ, COLORLESS LIQUID

CAS No.

94-96-2
Record name 2-Ethyl-1,3-hexanediol
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Melting Point

-40 °C
Record name 2-ETHYL-1,3-HEXANEDIOL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Ethyl-1,3-hexanediol
2-Ethyl-1,3-hexanediol
2-Ethyl-1,3-hexanediol
2-Ethyl-1,3-hexanediol
2-Ethyl-1,3-hexanediol
2-Ethyl-1,3-hexanediol

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